![molecular formula C8H8ClO3P B8039451 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane](/img/structure/B8039451.png)
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is a chemical compound known for its unique structure and reactivity. It is a member of the dioxaphospholane family, which are cyclic phosphates. This compound is characterized by the presence of a chloro-phenoxy group attached to a dioxaphospholane ring, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane typically involves the reaction of 4-chlorophenol with a suitable phosphorus-containing reagent. One common method includes the reaction of 4-chlorophenol with phosphorus trichloride in the presence of a base, followed by cyclization to form the dioxaphospholane ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The industrial methods also incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphates and phosphonates.
Reduction Reactions: Reduction can lead to the formation of phosphines and other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenoxy-substituted phosphates.
Oxidation: Formation of phosphates and phosphonates.
Reduction: Formation of phosphines and related compounds.
科学研究应用
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, leading to the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. This reactivity is crucial in many of its applications, particularly in the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Phenoxy-1,3,2-dioxaphospholane
Uniqueness
2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is unique due to the presence of the chloro-phenoxy group, which imparts distinct reactivity and properties compared to other dioxaphospholanes. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
2-(4-chlorophenoxy)-1,3,2-dioxaphospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClO3P/c9-7-1-3-8(4-2-7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCEXFWACBQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(O1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
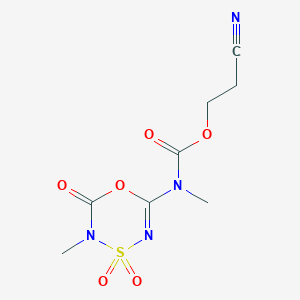
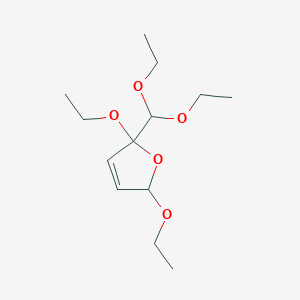
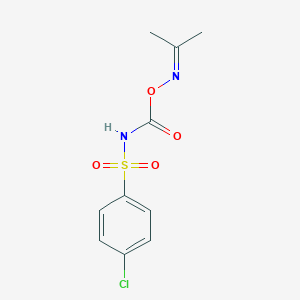
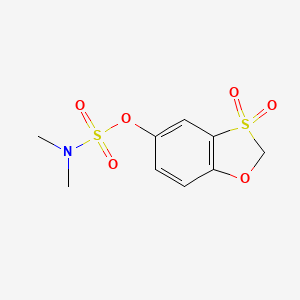
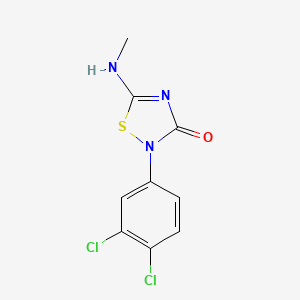
![[(1-amino-2,2-dichloroethylidene)amino] N-phenylcarbamate](/img/structure/B8039416.png)
![benzyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8039432.png)
![15,16-Dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8039440.png)
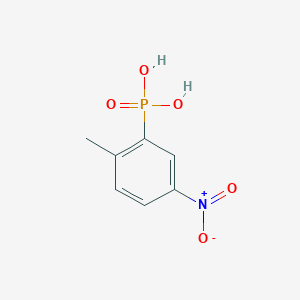
![2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane](/img/structure/B8039463.png)
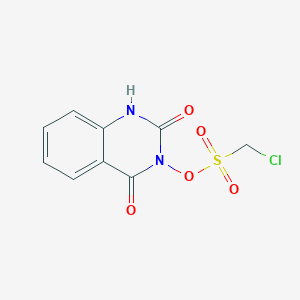
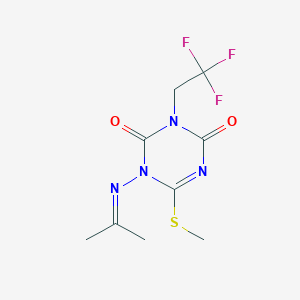
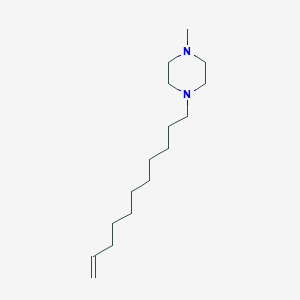
![5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8039494.png)
